(2-Pyrrolidinylmethoxy)acetic acid

Description

Contextualization within Chemical Biology and Medicinal Chemistry

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs. cymitquimica.com Its non-planar, sp³-hybridized nature allows for the creation of three-dimensional structures that can effectively interact with biological targets. chemchart.com Pyrrolidine derivatives have been successfully developed into a wide array of therapeutic agents, including anti-inflammatory, analgesic, and antiviral drugs. chembuyersguide.comgoogle.comscirp.org

Similarly, the acetic acid moiety is a common feature in many pharmaceuticals. Carboxylic acids are capable of forming strong interactions with biological receptors through hydrogen bonding and ionic interactions. The incorporation of an acetic acid group can significantly influence a molecule's solubility, pharmacokinetic profile, and target-binding affinity. For instance, several non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives that function by inhibiting cyclooxygenase (COX) enzymes. mdpi.com

The combination of these two key structural motifs in (2-Pyrrolidinylmethoxy)acetic acid suggests its potential as a building block or lead compound in drug discovery programs. Researchers may investigate this molecule for its ability to modulate specific biological pathways, drawing parallels from the activities of other pyrrolidine and acetic acid-containing compounds. nih.gov

Overview of Structural Features and Synthetic Significance

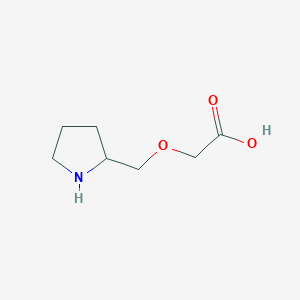

The key structural features of this compound include the pyrrolidine nitrogen, the ether oxygen, and the carboxylic acid group. The pyrrolidine ring can exist in various conformations, and the stereochemistry at the 2-position can significantly impact its biological activity. The flexible methoxyacetic acid side chain provides multiple points for potential interactions with target proteins.

From a synthetic standpoint, this compound serves as a valuable intermediate. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. The secondary amine of the pyrrolidine ring can also be functionalized to further explore the chemical space around the core scaffold.

While specific synthetic routes for this compound are not extensively detailed in publicly available literature, general methods for the synthesis of similar ether-linked carboxylic acids and pyrrolidine derivatives are well-established. These often involve the Williamson ether synthesis, where an alcohol (in this case, a hydroxymethylpyrrolidine derivative) is reacted with a haloacetic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

The availability of this compound as a research chemical facilitates its use in exploratory studies aimed at discovering novel bioactive molecules. chemdict.comlabcompare.com Its unique combination of a proven heterocyclic scaffold and a versatile acidic side chain makes it a compound of interest for further investigation in the ongoing quest for new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

2-(pyrrolidin-2-ylmethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c9-7(10)5-11-4-6-2-1-3-8-6/h6,8H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWHMSPACVTMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Reactivity and Derivatization Studies of 2 Pyrrolidinylmethoxy Acetic Acid

Investigations of the Carboxylic Acid Moiety Reactivity

The carboxylic acid group is a key functional handle for the derivatization of (2-Pyrrolidinylmethoxy)acetic acid, allowing for a range of chemical transformations.

Esterification and Amidation Reactions

Esterification of carboxylic acids is a fundamental reaction in organic synthesis. The reaction of this compound with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas, yields the corresponding ester. chemguide.co.uk This reaction is reversible and can be driven to completion by removing the water formed during the reaction or by using an excess of the alcohol. masterorganicchemistry.commasterorganicchemistry.com For instance, heating a mixture of a carboxylic acid and an alcohol with a few drops of concentrated sulfuric acid is a common method to produce the characteristic smell of esters. chemguide.co.uk The use of clays, such as metal ion-exchanged montmorillonite, has also been reported as an eco-friendly catalyst for esterification, replacing hazardous and corrosive acids. google.com

Amidation, the formation of an amide from a carboxylic acid and an amine, is another important derivatization strategy. Amide derivatives of various acetic acid compounds have been synthesized and studied for their biological activities. nih.gov The reaction typically requires activation of the carboxylic acid, for example, by converting it into a more reactive species like an acid chloride or by using coupling agents.

Table 1: Examples of Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| This compound | Ethanol | Concentrated H₂SO₄ | Ethyl (2-pyrrolidinylmethoxy)acetate |

| This compound | Ammonia (B1221849) | Coupling Agent | (2-Pyrrolidinylmethoxy)acetamide |

| Acetic Acid | 2-Octanol | Natural Montmorillonite Clay | 2-Octyl acetate (B1210297) google.com |

| Acetic Acid | trans-2-Hexen-1-ol | Natural Montmorillonite Clay | trans-2-Hexen-1-yl acetate google.com |

This table is illustrative and shows generalized reaction types.

Reduction and Oxidation Studies

The carboxylic acid moiety of this compound can undergo both reduction and oxidation.

Reduction: The reduction of carboxylic acids typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding primary alcohol. Milder reducing agents may not be effective. Another approach involves the use of zinc dust in acetic acid, which has been shown to be a mild and cost-effective method for the reduction of related nitrogen-containing heterocyclic compounds. organic-chemistry.org

Oxidation: The oxidation of the acetic acid side chain can be complex. Studies on the partial oxidation of acetic acid on a Au/TiO₂ catalyst have shown the formation of a ketenylidene species. rsc.org This process involves the activation of C-H and C-O bonds at the catalyst's perimeter sites. rsc.org

Reactions with Chlorodehydrating Agents

Chlorodehydrating agents, such as thionyl chloride (SOCl₂) or oxalyl chloride, can convert the carboxylic acid group of this compound into a more reactive acyl chloride. This transformation is a common first step in a variety of derivatization reactions, including the synthesis of esters and amides under milder conditions than direct condensation. The use of SOCl₂ has been noted in the one-pot preparation of cyclic amines from amino alcohols, highlighting its role in activating hydroxyl groups for cyclization. organic-chemistry.org

Reactivity of the Pyrrolidine (B122466) Ring System

N-Alkylation and Acylation Reactions

The secondary amine in the pyrrolidine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. For example, the N-alkylation of a pyrrolidine derivative with allyl bromide in the presence of a base like potassium carbonate can proceed smoothly. nih.gov

N-Acylation: Acyl groups can be introduced onto the pyrrolidine nitrogen using acylating agents such as acyl chlorides or acid anhydrides. This modification is often used to introduce specific functional groups or to protect the nitrogen during other synthetic transformations.

Table 2: Examples of N-Alkylation and N-Acylation Reactions

| Starting Material | Reagent | Conditions | Product |

| Pyrrolidine HCl salt | Allyl bromide | K₂CO₃, refluxing acetonitrile (B52724) | N-Allylpyrrolidine nih.gov |

| This compound | Acetyl chloride | Base | N-Acetyl-(2-pyrrolidinylmethoxy)acetic acid |

This table is illustrative and shows generalized reaction types.

Ring Functionalization Strategies

Functionalization of the pyrrolidine ring at positions other than the nitrogen atom allows for the introduction of diverse substituents and the modulation of the molecule's stereochemistry and biological activity. nih.gov One strategy involves the synthesis of the pyrrolidine ring from acyclic precursors with the desired functionalities already in place. nih.gov Another approach is the direct functionalization of a pre-formed pyrrolidine ring. For instance, methods have been developed for the stereoselective introduction of substituents at the C-4 position of the pyrrolidine ring. nih.gov Ring expansion of related azetidine (B1206935) derivatives can also serve as a synthetic route to functionalized pyrrolidines. researchgate.net Furthermore, the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles can be achieved through the ring contraction and functionalization of piperidine (B6355638) derivatives, showcasing the intricate reactivity of related heterocyclic systems. rsc.org

Ether Linkage Transformations and Stability Assessments

The most common method for ether cleavage involves treatment with strong acids, particularly hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). masterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a better leaving group. masterorganicchemistry.com The subsequent cleavage can occur through either an S(_N)1 or S(_N)2 mechanism, depending on the nature of the alkyl groups attached to the oxygen. wikipedia.orglibretexts.org In the case of "this compound," the ether is a primary ether, suggesting that cleavage would likely proceed via an S(_N)2 mechanism. masterorganicchemistry.com This would involve a nucleophilic attack by the halide ion on the less sterically hindered carbon, leading to the formation of 2-(hydroxymethyl)pyrrolidine and a haloacetic acid derivative.

The stability of the ether linkage can also be influenced by the presence of the pyrrolidine ring. The nitrogen atom in the pyrrolidine ring can be protonated under acidic conditions, which could potentially influence the rate of ether cleavage. However, detailed studies on the intramolecular effects in this specific molecule are not currently available.

Alternative reagents for ether cleavage include strong Lewis acids such as boron tribromide (BBr(_3)). masterorganicchemistry.com These reagents are particularly effective for cleaving aryl alkyl ethers but can also be used for dialkyl ethers.

Table 1: Postulated Conditions for Ether Linkage Cleavage in this compound

| Reagent | Conditions | Probable Mechanism | Potential Products |

| Excess HI | Reflux | S(_N)2 | 2-(Iodomethyl)pyrrolidine and Iodoacetic acid |

| HBr | High Temperature | S(_N)2 | 2-(Bromomethyl)pyrrolidine and Bromoacetic acid |

| BBr(_3) | Inert Solvent, Low Temp. | Lewis Acid Catalyzed | 2-(Bromomethyl)pyrrolidine and Bromoacetic acid |

It is important to note that the reactivity of the carboxylic acid and the pyrrolidine nitrogen under these harsh conditions would need to be considered, and protection strategies might be necessary to achieve selective ether cleavage.

Development of Novel Derivatization Methods for Structural Diversification

The structural diversification of "this compound" can be achieved by targeting its three key functional groups: the pyrrolidine nitrogen, the carboxylic acid, and the ether linkage (via cleavage and subsequent functionalization).

Derivatization of the Pyrrolidine Nitrogen:

The secondary amine of the pyrrolidine ring is a nucleophilic center and can readily undergo a variety of reactions. wikipedia.org Standard derivatization methods include N-alkylation, N-acylation, and N-sulfonylation to introduce a wide range of substituents. More advanced methods could involve transition metal-catalyzed cross-coupling reactions to form N-aryl or N-vinyl derivatives, significantly expanding the chemical space around the pyrrolidine core. The synthesis of various pyrrolidine-containing drugs often involves the functionalization of the pyrrolidine nitrogen. mdpi.com

Derivatization of the Carboxylic Acid:

The carboxylic acid moiety offers a rich platform for derivatization. Standard transformations include esterification and amidation to generate a library of esters and amides with diverse functionalities. Peptide coupling reagents can be employed to link the carboxylic acid to amino acids or peptides, creating hybrid molecules with potential biological activities. The synthesis of pyrrolidine-3-carboxylic acid derivatives has been explored through various methods, including asymmetric Michael addition reactions. researchgate.netrsc.org

Novel derivatization strategies could involve the reduction of the carboxylic acid to a primary alcohol, which can then be further functionalized. Another approach is the Curtius, Hofmann, or Schmidt rearrangement of an acyl azide (B81097) derived from the carboxylic acid to yield an aminomethylpyrrolidine derivative, introducing a new functional handle.

Table 2: Potential Derivatization Reactions for this compound

| Functional Group | Reaction Type | Reagents and Conditions | Potential Derivative |

| Pyrrolidine Nitrogen | N-Acylation | Acyl chloride, base, aprotic solvent | N-Acyl-(2-Pyrrolidinylmethoxy)acetic acid |

| Pyrrolidine Nitrogen | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)(_3) | N-Alkyl-(2-Pyrrolidinylmethoxy)acetic acid |

| Carboxylic Acid | Amidation | Amine, EDC, HOBt | (2-Pyrrolidinylmethoxy)acetamide derivative |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | (2-Pyrrolidinylmethoxy)acetate ester |

| Carboxylic Acid | Reduction | BH(_3)-THF or LiAlH(_4) | 2-((2-Pyrrolidinylmethoxy)methyl)pyrrolidine |

The combinatorial application of these derivatization methods to the different functional groups of "this compound" would allow for the generation of a large and diverse library of novel compounds for various research applications.

Design, Synthesis, and Structural Activity Relationships of 2 Pyrrolidinylmethoxy Acetic Acid Derivatives and Analogues

Derivatives Targeting Integrin Receptors

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. Their involvement in various physiological and pathological processes, including inflammation and autoimmune diseases, has made them attractive targets for drug development.

Very Late Antigen-4 (VLA-4), also known as integrin α4β1, is a key mediator in the recruitment of leukocytes to sites of inflammation. Antagonists of VLA-4 have been investigated for their therapeutic potential in conditions such as asthma and multiple sclerosis. Research into VLA-4 antagonists has led to the synthesis of a novel series of benzoic acid derivatives that incorporate a (pyrrolidinyl)methoxy moiety, a close structural analogue to the (2-Pyrrolidinylmethoxy)acetic acid scaffold. Current time information in Bangalore, IN.

In one study, a series of 4-(Pyrrolidinyl)methoxybenzoic acid derivatives were synthesized and evaluated for their VLA-4 antagonistic activity. The optimization of these compounds focused on enhancing their activity and adjusting lipophilicity to ensure cell permeability. This effort led to the identification of compounds with potent VLA-4 inhibitory activity, demonstrating IC50 values in the low nanomolar range. Current time information in Bangalore, IN. For instance, specific derivatives showed efficacy in a murine asthma model when administered orally, highlighting the potential of this chemical class. Current time information in Bangalore, IN.

Other research has identified different, yet structurally related, acetic acid derivatives as potent VLA-4 antagonists. For example, a morpholinyl-4-piperidinylacetic acid derivative was identified with an IC50 value of 4.4 nM and showed efficacy in a murine model of airway inflammation. nih.gov

Table 1: VLA-4 Antagonistic Activity of Selected Acetic and Benzoic Acid Derivatives

| Compound Class | Representative Derivative | Target | IC50 (nM) | Reference |

|---|---|---|---|---|

| 4-(Pyrrolidinyl)methoxybenzoic acid | Derivative 15b | VLA-4 | 1.6 | Current time information in Bangalore, IN. |

| 4-(Pyrrolidinyl)methoxybenzoic acid | Derivative 15e | VLA-4 | 1.6 | Current time information in Bangalore, IN. |

The design of potent and selective α4β1 integrin inhibitors often involves mimicking the natural binding motif of its ligand, fibronectin, which contains the Leu-Asp-Val (LDV) sequence. The interaction is primarily mediated by the aspartic acid residue binding to a metal ion-dependent adhesion site (MIDAS) on the α4 subunit.

Key design principles for small molecule inhibitors include:

Carboxylic Acid Moiety: A crucial feature is a carboxylic acid group, or a bioisostere, which coordinates with the divalent cation (e.g., Mg2+ or Mn2+) in the MIDAS of the α4 subunit. orientjchem.org

Hydrophobic Groups: The presence of hydrophobic groups that can interact with hydrophobic pockets in the receptor, mimicking the interactions of the leucine (B10760876) and valine residues of the LDV motif.

Peptidomimetic Scaffolds: The development of non-peptidic or hybrid α/β-peptide scaffolds to improve metabolic stability and oral bioavailability. orientjchem.org For instance, the methylphenylureaphenylacetic acid (MPUPA) moiety has been used to cap peptide sequences to enhance their binding affinity. orientjchem.org

Conformational Constraint: Introducing conformational rigidity into the molecule to lock it into a bioactive conformation, thereby increasing affinity and selectivity.

Introducing conformational restrictions into a ligand's structure is a well-established strategy to enhance its binding affinity and selectivity for a target receptor. By reducing the number of available conformations, the entropic penalty of binding is minimized.

In the context of α4β1 integrin antagonists, this principle has been applied by incorporating cyclic structures or rigid linkers. For example, research on peptidomimetics has explored the use of dehydro-β-proline cores to create conformationally restricted analogues. These compounds have shown significant activity as selective α4β1 integrin antagonists, with IC50 values in the nanomolar range in cell adhesion assays. pharaohacademy.com The rigid structure of these analogues helps to properly orient the key binding groups for optimal interaction with the receptor. pharaohacademy.com

Analogues as Modulators of Neurotransmitter Systems

A comprehensive search of the scientific literature was conducted to identify studies on this compound analogues and their activity as modulators of neurotransmitter systems.

No relevant scientific literature was found describing the design, synthesis, or biological activity of this compound derivatives or their direct analogues as cholinergic receptor ligands or release modulators. While studies exist on other types of pyrrolidine (B122466) derivatives, such as pyrrolidin-2-ones, as potential acetylcholinesterase inhibitors mdpi.com, these are not direct analogues of the this compound scaffold.

No relevant scientific literature was found detailing the exploration of this compound derivatives or their direct analogues for the treatment of cognitive disorders or neurodegenerative diseases.

The performed searches on "synthesis of (pyrrolidinylmethoxy)acetic acid derivatives and antibacterial activity," "structure-activity relationship of (pyrrolidinylmethoxy)acetic acid analogs," "design and synthesis of novel pyrrolidine derivatives as antibacterial agents," and "antibacterial activity of compounds containing pyrrolidinylmethoxy moiety" did not yield any relevant results for this specific class of compounds.

Therefore, the requested article focusing solely on the chemical compound "this compound" and its derivatives, as per the provided outline, cannot be generated due to the absence of available scientific literature.

Computational and Theoretical Chemistry Investigations of 2 Pyrrolidinylmethoxy Acetic Acid and Its Analogues

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies offer a detailed view of the electronic properties and intrinsic reactivity of molecules. For (2-Pyrrolidinylmethoxy)acetic acid, these investigations can elucidate the distribution of electrons, the energies of molecular orbitals, and the most likely sites for chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can predict a range of properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as ionization potential and electron affinity. These calculations help in understanding the molecule's stability and reactivity. nih.gov

DFT studies on related pyrrolidine (B122466) structures have shown that the choice of functional and basis set is critical for accurate predictions. acs.org For instance, methods like B3LYP with a 6-31G** basis set have been effectively used to analyze the vibrational frequencies of pyrrolidine and its derivatives. acs.org Applying similar methodologies to this compound would allow for the determination of its ground-state electronic structure and the identification of its frontier molecular orbitals (HOMO and LUMO), which are key to understanding its chemical reactivity.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | - | Indicates the ability to donate electrons. |

| LUMO Energy | - | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | - | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | - | Provides insight into the molecule's polarity and solubility. |

Note: Specific values require dedicated DFT calculations for this exact molecule and are presented here as a representative table of properties that would be investigated.

The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them. The pyrrolidine ring itself is known for its "pseudorotation," a non-planar puckering that results in multiple low-energy conformations. nih.gov

By mapping the potential energy surface, computational methods can reveal the most stable conformers and the transition states connecting them. This energy landscape is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are indispensable tools for predicting how a ligand like this compound might interact with a biological target, such as an enzyme or receptor. nih.gov These simulations can provide atomic-level details of the binding process.

Predicting the binding affinity between a ligand and a protein is a central goal of drug discovery. neuralwork.ai For analogues of this compound that act as integrin inhibitors, molecular docking simulations can be used to estimate the binding energy and identify key interactions. nih.govnih.gov These simulations place the ligand into the binding site of the protein in various orientations and conformations, and a scoring function is used to rank the poses. nih.gov

Machine learning approaches are increasingly being used to improve the accuracy of binding affinity predictions by learning from large datasets of known protein-ligand interactions. nih.govarxiv.org For a series of pyrrolidine derivatives, these methods can help to build quantitative structure-activity relationship (QSAR) models that correlate molecular features with binding affinity. nih.gov

Table 2: Example of Docking Results for a Pyrrolidine-based Integrin Inhibitor

| Parameter | Value | Description |

| Binding Energy (kcal/mol) | -8.5 | Estimated free energy of binding. A more negative value indicates stronger binding. |

| Key Interacting Residues | Asp218, Arg261 | Amino acid residues in the integrin binding site forming hydrogen bonds with the ligand. |

| Ligand Efficiency | 0.4 | A measure of the binding energy per heavy atom, used to compare compounds of different sizes. |

Note: This table is illustrative and based on typical values for small molecule inhibitors of integrins.

The binding of a ligand to a protein can induce conformational changes in the target protein, a phenomenon known as "induced fit". nih.govnih.gov Molecular dynamics (MD) simulations are particularly well-suited to study these dynamic processes. nih.gov In the context of integrins, ligand binding is known to trigger significant conformational rearrangements that are essential for their signaling function. nih.govplos.org

In Silico Screening and Virtual Library Design for Novel Derivatives

Computational methods can accelerate the discovery of new and improved molecules by screening large virtual libraries of compounds and guiding the design of novel derivatives.

Building upon the scaffold of this compound, virtual libraries of analogues can be generated by systematically modifying different parts of the molecule. For example, different substituents could be added to the pyrrolidine ring or the acetic acid moiety. These virtual compounds can then be rapidly screened using docking simulations to predict their binding affinity for a target like integrins. nih.govacs.org This in silico screening process allows researchers to prioritize a smaller number of promising candidates for synthesis and experimental testing, saving time and resources. acs.orgnih.gov The insights gained from these computational studies can lead to the design of derivatives with improved potency, selectivity, and pharmacokinetic properties.

QSAR and Cheminformatics Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These predictive models are instrumental in drug discovery for optimizing lead compounds, predicting the activity of novel molecules, and minimizing the need for extensive animal testing. nih.gov In the context of this compound and its analogues, QSAR studies have been pivotal in understanding the structural requirements for their biological activities.

Research on pyrrolidine derivatives has utilized various QSAR techniques to build robust and predictive models. These models are typically developed using a dataset of compounds with known activities and are validated to ensure their predictive power. researchgate.net For instance, studies on pyrrolidine analogues as Dipeptidyl Peptidase IV (DPP-IV) inhibitors have successfully employed methods like multiple linear regression (MLR) and partial least squares (PLS). nih.gov These analyses have highlighted the significance of specific molecular descriptors in determining the inhibitory activity of these compounds. Key parameters identified include the shape flexibility index, the Ipso atom E-state index, and electrostatic parameters such as the dipole moment. nih.gov

In more advanced three-dimensional QSAR (3D-QSAR) studies, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. These approaches provide a more detailed understanding of the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules and their influence on activity. For a series of pyrrolidine derivatives targeting the Mcl-1 protein, CoMFA, CoMSIA, and Hologram QSAR (HQSAR) models were generated. nih.govbohrium.com The statistical robustness of these models is crucial and is assessed using parameters like the cross-validated correlation coefficient (Q²), the non-cross-validated correlation coefficient (R²), and the predictive correlation coefficient (R²pred). nih.govbohrium.com

The insights gained from these QSAR models are often visualized as contour maps, which indicate regions where certain structural modifications would be favorable or unfavorable for biological activity. nih.govbohrium.com This information is invaluable for the rational design of new, more potent analogues. For example, based on the results from CoMFA and CoMSIA models, new pyrrolidine-based Mcl-1 inhibitors with enhanced predicted inhibitory activity (pIC₅₀) have been designed. nih.govbohrium.com

The predictive power of QSAR models for pyrrolidine derivatives is summarized in the following data tables, which showcase the statistical validation of different models developed in various studies.

Table 1: Statistical Validation of QSAR Models for Pyrrolidine Analogues as DPP-IV Inhibitors

| QSAR Method | r | r² | r² (CV) | s | F |

| Multiple Linear Regression (MLR) | 0.892 | 0.796 | 0.732 | 0.384 | 54.79 |

| Partial Least Squares (PLS) | 0.887 | 0.787 | 0.731 | 0.392 | 55.43 |

| Data sourced from a study on 47 pyrrolidine analogs. nih.gov | |||||

| r = correlation coefficient; r² = coefficient of determination; r² (CV) = cross-validated coefficient of determination; s = standard error of estimation; F = F-statistic. |

Table 2: Statistical Validation of 3D-QSAR Models for Pyrrolidine Derivatives as Mcl-1 Inhibitors

| QSAR Model | Q² | R² | R²pred |

| CoMFA | 0.689 | 0.999 | 0.986 |

| CoMSIA | 0.614 | 0.923 | 0.815 |

| HQSAR | 0.603 | 0.662 | 0.743 |

| Data sourced from a molecular modeling study on pyrrolidine derivatives. nih.govbohrium.com | |||

| Q² = cross-validated correlation coefficient; R² = non-cross-validated (conventional) correlation coefficient; R²pred = predictive correlation coefficient for the external test set. |

These QSAR studies, often complemented by molecular docking simulations, provide a comprehensive understanding of the structure-activity relationships within this class of compounds. nih.govbohrium.com The developed models serve as a strong foundation for the future design of novel and potent therapeutic agents based on the pyrrolidine scaffold.

Advanced Analytical Methodologies for 2 Pyrrolidinylmethoxy Acetic Acid Characterization and Purity Assessment

High-Resolution Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable for separating (2-Pyrrolidinylmethoxy)acetic acid from impurities and for its precise quantification. The choice of technique is dictated by the physicochemical properties of the analyte and the potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the purity assessment of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is a meticulous process involving the optimization of several key parameters to ensure accurate and reliable results.

A typical HPLC method for a polar compound such as this compound would likely employ a reversed-phase column, such as a C18 or a more polar embedded-group column, to achieve adequate retention and separation from impurities. The mobile phase would likely consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous buffer is a critical parameter to control the ionization state of the acidic and basic functional groups within the molecule, thereby influencing its retention behavior.

Detection is commonly achieved using a UV detector, although for compounds lacking a strong chromophore, other detection methods such as evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) may be more suitable. A mass spectrometer can also be coupled with the HPLC system (LC-MS) to provide mass information for peak identification and confirmation.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Related Organic Acids

While HPLC is the workhorse for the primary compound, Gas Chromatography (GC) is often employed for the analysis of volatile related organic acids that may be present as process impurities or degradation products. For GC analysis of non-volatile organic acids, a derivatization step is typically required to convert them into volatile esters or silyl (B83357) derivatives.

For instance, short-chain carboxylic acids can be converted to their methyl esters using reagents like diazomethane (B1218177) or by heating with methanol and an acid catalyst. The resulting volatile esters can then be separated on a suitable GC column, often a polar capillary column, and detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Ion Chromatography (IC) for Related Organic Acids

Ion Chromatography (IC) is a powerful technique for the determination of inorganic and organic ions. It is particularly well-suited for the analysis of small, polar organic acids that may be difficult to retain and resolve by reversed-phase HPLC. IC systems utilize ion-exchange columns to separate analytes based on their charge.

In the context of this compound analysis, IC could be used to quantify small organic acid impurities such as formic acid, acetic acid, or glycolic acid. Detection is typically achieved by conductivity measurement, often with a suppressor to reduce the background conductivity of the eluent and enhance sensitivity.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are crucial for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise molecular structure of organic compounds in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons in the pyrrolidine (B122466) ring, the methoxy (B1213986) linker, and the acetic acid moiety. The chemical shifts, integration values (proton count), and coupling patterns (spin-spin splitting) allow for the assignment of each proton to its specific position in the molecule.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule and their chemical environment. The chemical shifts of the carbon signals are indicative of their functional group type (e.g., alkyl, ether, carboxylic acid).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Pyrrolidine-C2 | ~3.5-3.7 | ~60-65 |

| Pyrrolidine-C3 | ~1.7-1.9 | ~25-30 |

| Pyrrolidine-C4 | ~1.5-1.7 | ~23-28 |

| Pyrrolidine-C5 | ~2.9-3.1 | ~45-50 |

| Methoxy-CH₂ | ~3.6-3.8 | ~70-75 |

| Acetic Acid-CH₂ | ~4.0-4.2 | ~68-73 |

| Carboxyl-C=O | - | ~170-175 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its structure. The molecular weight of this compound is 159.18 g/mol .

High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum, often generated by techniques like electron ionization (EI) or collision-induced dissociation (CID), provides a "fingerprint" of the molecule. The fragmentation of this compound would likely involve cleavage of the ether linkage and fragmentation of the pyrrolidine ring, yielding characteristic fragment ions that can be used to piece together the structure of the parent molecule.

Purity Analysis and Impurity Profiling

The purity of an active pharmaceutical ingredient (API) is a critical quality attribute. Impurities can arise from the manufacturing process, degradation, or storage. A robust analytical method is necessary to detect and quantify these impurities. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for this purpose. pensoft.netpensoft.net

A stability-indicating RP-HPLC method can be developed and validated for the analysis of this compound and its potential impurities. pensoft.net The separation is typically achieved on a C18 column, a common stationary phase in reversed-phase chromatography. pensoft.netpensoft.net The mobile phase, a mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g., phosphate (B84403) buffer), is optimized to achieve good resolution between the main compound and its impurities. pensoft.netpensoft.net The pH of the buffer is a critical parameter that can influence the retention and selectivity of the separation, especially for an acidic compound like this compound. pensoft.netpensoft.net

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV/VIS at 225 nm |

| Injection Volume | 20 µL |

This table illustrates typical starting conditions for an RP-HPLC method for a pyrrolidine-based carboxylic acid, which would require optimization for this compound specifically.

Impurity profiling involves the identification and quantification of each impurity. Process-related impurities are those that arise during the synthesis, while degradation products can form under various stress conditions such as changes in pH, temperature, and light exposure. pensoft.net For instance, at an alkaline pH, ester-containing precursors or related compounds might hydrolyze, leading to the formation of specific impurities. pensoft.net Forced degradation studies are often performed to identify potential degradation pathways and to ensure the analytical method is capable of separating these degradation products from the main peak.

Chiral Resolution and Enantiomeric Purity Determination

Since this compound is a chiral compound, its enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, it is essential to control the enantiomeric purity of the desired enantiomer. Several techniques can be employed for chiral resolution and the determination of enantiomeric excess.

One common approach is the formation of diastereomeric salts. lumenlearning.comlibretexts.org This involves reacting the racemic acid with a chiral base, such as (+)-tartaric acid or (R)-1-phenylethylamine, to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. lumenlearning.com Once separated, the pure enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid. libretexts.org

Table 2: Common Chiral Resolving Agents for Racemic Acids

| Chiral Resolving Agent | Type |

| (+)-Tartaric acid | Acid |

| (-)-Malic acid | Acid |

| (-)-Mandelic acid | Acid |

| (+)-Camphor-10-sulfonic acid | Acid |

| (R)-1-Phenylethylamine | Base |

| Brucine | Base |

This table lists common resolving agents used for the separation of racemic acids and bases.

High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is another powerful technique for the direct separation of enantiomers. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of a broad range of chiral compounds. nih.govresearchgate.net The choice of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a reversed-phase (e.g., acetonitrile/water with an acidic modifier), is crucial for achieving optimal separation. nih.govresearchgate.net

Table 3: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based) |

| Mobile Phase | n-Hexane:Ethanol:Acetic Acid (85:15:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm or Circular Dichroism (CD) |

| Injection Volume | 10 µL |

This table provides an example of typical chiral HPLC conditions that would serve as a starting point for method development for this compound.

Circular Dichroism (CD) can be used as a detection method in conjunction with HPLC. jascoinc.com A CD detector measures the differential absorption of left and right circularly polarized light, which is a property of chiral molecules. jascoinc.com This provides high specificity for chiral compounds and can be used to determine the absolute configuration of the enantiomers. nih.gov The validation of the chiral analytical method is essential to ensure its accuracy, precision, and linearity for the quantification of the undesired enantiomer as a chiral impurity.

Applications in Chemical Biology and Medicinal Chemistry Research

Role as a Versatile Chemical Building Block in Organic Synthesis

The (2-Pyrrolidinylmethoxy)acetic acid core structure represents a valuable building block in organic synthesis, primarily due to the inherent reactivity and stereochemical properties of the pyrrolidine (B122466) ring. The non-planar structure of the pyrrolidine ring, which undergoes a phenomenon known as "pseudorotation," provides a three-dimensional framework that is advantageous for creating structurally diverse molecules. nih.govresearchgate.net This conformational flexibility, combined with the presence of multiple stereogenic centers, allows for the synthesis of a wide array of stereoisomers, each with potentially distinct biological profiles. nih.gov

The pyrrolidine moiety can be synthesized through various methods, including the functionalization of pre-existing pyrrolidine rings, such as those derived from the naturally occurring amino acid proline. nih.govresearchgate.net This approach allows for the introduction of diverse substituents onto the pyrrolidine scaffold, thereby enabling the generation of libraries of compounds for high-throughput screening. For instance, new pyrrolidine derivatives have been synthesized by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines in the presence of glacial acetic acid, highlighting the utility of the pyrrolidine core in generating novel chemical entities. nih.gov Furthermore, the synthesis of thiazolyl-acetic acid derivatives demonstrates the broader applicability of acetic acid moieties in creating biologically active compounds. nih.gov

The development of synthetic methodologies that allow for the stereoselective synthesis of pyrrolidine derivatives is an active area of research, as the spatial orientation of substituents can significantly impact a molecule's interaction with its biological target. nih.govmdpi.com The ability to control the stereochemistry of the pyrrolidine ring is crucial for designing potent and selective drugs.

Utility as a Privileged Scaffold for Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a rich source for the discovery of new therapeutic agents. The pyrrolidine ring is widely recognized as such a scaffold, appearing in a multitude of natural products and synthetic drugs with a broad range of biological activities. nih.govfrontiersin.orgresearchgate.net

The versatility of the pyrrolidine scaffold stems from its ability to present functional groups in a well-defined three-dimensional arrangement, facilitating interactions with the binding sites of various proteins. nih.gov This structural feature, combined with favorable physicochemical properties such as improved water solubility, makes pyrrolidine-containing molecules attractive candidates for drug development. researchgate.net

Development of New Therapeutic Agents (e.g., integrin antagonists)

Integrins are a family of cell surface receptors that play crucial roles in cell adhesion, signaling, and migration. nih.gov Their involvement in various pathological processes, including inflammation, autoimmune diseases, and cancer, has made them attractive targets for therapeutic intervention. nih.govbradford.ac.uk A number of integrin antagonists incorporating a pyrrolidine scaffold have been developed.

For example, small-molecule inhibitors of α2β1 integrin, based on a modified prolyl-2,3-diaminopropionic acid (Pro-Dap) scaffold, have shown efficacy in preventing pathological thrombus formation. nih.gov The design of these inhibitors was inspired by earlier work on α4β1 and αIIbβ3 integrin antagonists that also featured proline or related moieties. nih.gov The pyrrolidine ring in these compounds plays a critical role in orienting the key pharmacophoric groups for optimal interaction with the integrin binding site. Specifically, a thiazolidine-containing dipeptide mimetic, which can be considered a bioisostere of a proline-containing structure, has been shown to dock effectively into the binding site of the β1 integrin subunit. nih.gov

Furthermore, pyrrolidine-containing derivatives have been investigated as antagonists of the chemokine receptor CXCR4, which is implicated in HIV infection, inflammation, and cancer metastasis. frontiersin.org One such compound, featuring a pyrrolidine ring alongside other heterocyclic systems, demonstrated potent binding to the CXCR4 receptor and inhibited its signaling. frontiersin.org These examples highlight the successful application of the pyrrolidine scaffold in the rational design of potent and selective inhibitors of important therapeutic targets.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at discovering novel chemical entities with improved properties by modifying a known active scaffold. Scaffold hopping involves replacing the core molecular framework of a compound with a structurally different one while retaining the key pharmacophoric features. This approach can lead to compounds with different intellectual property profiles, improved pharmacokinetic properties, or novel biological activities.

The pyrrolidine scaffold is an excellent candidate for such strategies due to its structural and functional diversity. nih.gov For instance, a scaffold hopping approach was employed to generate new aryl 2-amino pyrimidine (B1678525) analogs from a 2-aminoimidazole hit, resulting in compounds with potent anti-biofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is another widely used technique. The pyrrolidine ring and its derivatives can serve as bioisosteres for other cyclic systems, such as piperazine. acs.org This strategy can be used to modulate properties like lipophilicity, basicity, and metabolic stability. For example, the electron-withdrawing properties of heterocyclic rings can be exploited to enhance hydrogen bonding capabilities or to design mechanism-based enzyme inhibitors. nih.gov The ability to fine-tune these properties by introducing or modifying a pyrrolidine scaffold is a key advantage in the optimization of lead compounds.

Application as a Research Tool for Probing Biological Pathways

Beyond their direct therapeutic applications, compounds containing the this compound scaffold and its analogs can serve as valuable research tools for elucidating complex biological pathways. The ability to synthesize a variety of derivatives with different substituents allows for the systematic investigation of structure-activity relationships (SAR), providing insights into the molecular recognition events that govern a compound's biological effects. nih.gov

For example, the biosynthesis of the pyrrolidine-containing protein synthesis inhibitor anisomycin (B549157) was recently elucidated, revealing a novel gene cluster and cryptic biosynthetic steps. nih.gov The identification of the enzymes responsible for the formation of the pyrrolidine ring provides a foundation for the biosynthetic engineering of new pyrrolidine antibiotics and for the discovery of other BGCs encoding novel pyrrolidine alkaloids. nih.gov

Furthermore, the development of fluorescently labeled or otherwise tagged derivatives of pyrrolidine-containing molecules can enable their use as molecular probes to visualize and track their interactions with cellular targets in real-time. Such tools are invaluable for studying the dynamics of biological processes and for target validation studies.

Future Directions and Emerging Research Opportunities

The pyrrolidine scaffold is poised to remain a cornerstone of medicinal chemistry and drug discovery for the foreseeable future. The increasing emphasis on developing drugs with novel mechanisms of action and improved safety profiles will continue to drive the exploration of new chemical space, and the three-dimensional nature of the pyrrolidine ring makes it an ideal starting point for such endeavors. nih.govnih.gov

Future research will likely focus on several key areas. The development of new stereoselective synthetic methods will be crucial for accessing a wider range of structurally complex and diverse pyrrolidine derivatives. mdpi.com This will enable a more comprehensive exploration of the chemical space around this privileged scaffold.

Moreover, the integration of computational modeling and experimental approaches will facilitate the rational design of pyrrolidine-based compounds with tailored properties. In silico screening and molecular dynamics simulations can help to predict the binding modes and affinities of new analogs, thereby prioritizing synthetic efforts.

The application of pyrrolidine scaffolds in emerging therapeutic areas, such as the development of proteolysis-targeting chimeras (PROTACs) and other novel modalities, represents a significant growth opportunity. The ability of the pyrrolidine ring to serve as a versatile linker or a recognition element for E3 ligases could be exploited in the design of these next-generation therapeutics.

Finally, the continued investigation of the biological roles of naturally occurring pyrrolidine-containing molecules will undoubtedly uncover new therapeutic targets and provide inspiration for the design of novel bioactive compounds. The rich chemical diversity of these natural products offers a vast and largely untapped resource for drug discovery.

Q & A

Q. What are the common synthetic routes for preparing (2-pyrrolidinylmethoxy)acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves alkylation or esterification. For example:

- Step 1 : React pyrrolidine derivatives (e.g., 2-pyrrolidinemethanol) with chloroacetic acid under basic conditions (e.g., NaH in THF) to form the ether linkage .

- Step 2 : Optimize pH (7–9) and temperature (50–80°C) to minimize side reactions like over-alkylation.

- Key Variables : Solvent polarity (aprotic solvents like DMF improve nucleophilicity), stoichiometry (excess chloroacetic acid to drive reaction), and catalyst (e.g., K₂CO₃ for deprotonation). Yield is typically 60–75% under controlled conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm the pyrrolidine ring (δ 1.5–2.5 ppm for CH₂ groups) and methoxy-acetic acid moiety (δ 3.5–4.5 ppm for OCH₂). Overlapping signals in crowded regions may require 2D COSY or HSQC .

- IR : Look for C=O stretching (~1700 cm⁻¹) and ether C-O-C (~1100 cm⁻¹). Contradictions between theoretical and observed peaks are resolved by comparing with computational models (e.g., DFT) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺. Fragment ions at m/z 100–120 indicate pyrrolidine ring cleavage .

Q. How does this compound interact with biological membranes, and what assays are used to assess permeability?

- Methodological Answer :

- Lipophilicity : Measure logP via shake-flask method (expected ~0.8–1.2 due to polar acetic acid and nonpolar pyrrolidine).

- Permeability Assays : Use Caco-2 cell monolayers or PAMPA (Parallel Artificial Membrane Permeability Assay). Adjust pH to 7.4 to mimic physiological conditions. Low permeability (e.g., Papp < 1×10⁻⁶ cm/s) suggests poor bioavailability, necessitating prodrug strategies .

Advanced Research Questions

Q. What strategies mitigate racemization during the chiral synthesis of this compound derivatives?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric alkylation to control stereochemistry at the pyrrolidine ring .

- Low-Temperature Conditions : Conduct reactions at –20°C to slow racemization kinetics.

- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) with a hexane:isopropanol (80:20) mobile phase resolves enantiomers. Enantiomeric excess (ee) >98% is achievable with optimized catalysts .

Q. How do contradictory results in the compound’s metabolic stability arise across species, and how are these discrepancies addressed preclinically?

- Methodological Answer :

- In Vitro Models : Compare hepatic microsomal stability in human, rat, and mouse models. For instance, rapid clearance in rodents (t₁/₂ < 30 min) but slower in humans (t₁/₂ > 60 min) may stem from cytochrome P450 isoform differences (e.g., CYP3A4 vs. CYP2D6) .

- Isotope Tracing : Use ¹⁴C-labeled compound to track metabolic pathways. Contradictions in metabolite profiles are resolved via LC-MS/MS and enzymatic inhibition assays .

Q. What computational approaches predict the binding affinity of this compound to neuronal receptors, and how are force field parameters optimized?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with receptor structures (e.g., GABAₐ or NMDA receptors). Parameterize the compound’s partial charges via AM1-BCC.

- MD Refinement : Run 100-ns molecular dynamics (GROMACS) in explicit solvent to assess binding stability. Contradictions between predicted and experimental IC₅₀ values are addressed by adjusting torsional potentials in the force field .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.